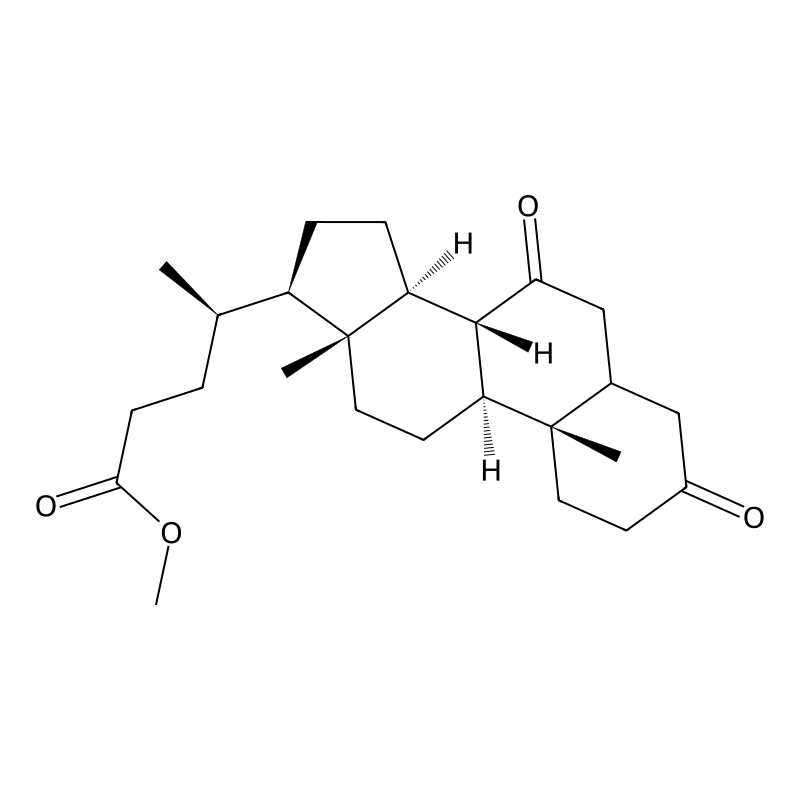

Methyl 5-beta-cholan-3,7-dione-24-oate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Methyl 5-beta-cholan-3,7-dione-24-oate is a bile acid derivative with the molecular formula . It is characterized by the presence of two keto groups at the 3rd and 7th positions on the cholan backbone, which is a common structural feature among bile acids. The compound plays a significant role in cholesterol metabolism and has been studied for its potential therapeutic applications in treating various metabolic disorders.

- Oxidation: This compound can be oxidized to introduce additional functional groups, such as hydroxyl or keto groups.

- Reduction: The keto groups can be reduced to form corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by halogenating agents or nucleophiles .

Methyl 5-beta-cholan-3,7-dione-24-oate exhibits various biological activities, primarily related to its role as a bile acid derivative. It aids in the emulsification of dietary fats and enhances their absorption in the intestines. Additionally, it interacts with nuclear receptors such as the farnesoid X receptor, which regulates genes involved in lipid metabolism and glucose homeostasis. This interaction suggests potential implications for metabolic diseases, including obesity and diabetes.

The synthesis of methyl 5-beta-cholan-3,7-dione-24-oate typically involves several steps:

- Starting Material: The synthesis often begins with cholic acid or its derivatives.

- Oxidation: Key steps include the oxidation of specific hydroxyl groups to keto groups using reagents like potassium permanganate or chromium trioxide.

- Esterification: The final product is obtained through esterification with methanol to form the methyl ester .

Methyl 5-beta-cholan-3,7-dione-24-oate has several applications:

- Pharmaceuticals: It is investigated for its potential use in treating cholesterol-related disorders and metabolic syndromes.

- Biochemical Research: The compound serves as a model for studying bile acid metabolism and its effects on cellular processes.

- Chemical Intermediates: It is utilized in the synthesis of other complex organic molecules in chemical research and industry.

Methyl 5-beta-cholan-3,7-dione-24-oate shares structural similarities with other bile acid derivatives. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 3-alpha, 7-alpha-diacetoxy-11-oxo-5-beta-cholan-24-oate | Contains additional acetoxy groups | Used in specific synthetic pathways |

| Methyl 3,6-dioxo-5-beta-cholan-24-oate | Similar keto group positioning | Different functionalization at position 6 |

| Cholic Acid | Parent compound with multiple hydroxyl groups | Precursor for many derivatives |

| Chenodeoxycholic Acid | Has a different configuration at position 7 | Important in cholesterol metabolism |

Methyl 5-beta-cholan-3,7-dione-24-oate is unique due to its specific arrangement of keto groups and its potential applications in metabolic disease treatment, distinguishing it from other bile acid derivatives .